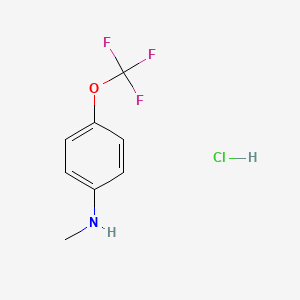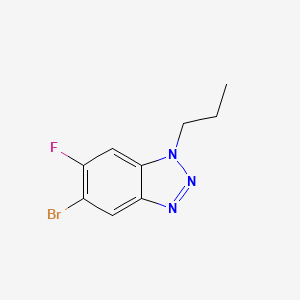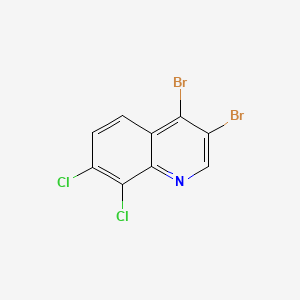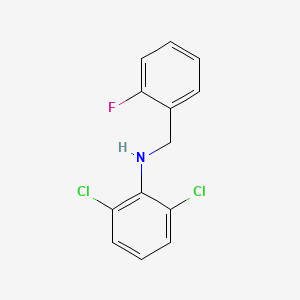
4-FLUOROBENZYL-D6 CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzyl-D6 Chloride: is a deuterium-labeled derivative of 4-Fluorobenzyl Chloride. This compound is characterized by the substitution of six hydrogen atoms with deuterium atoms, which makes it particularly useful in various scientific research applications. The molecular formula of this compound is C7H6ClF, and it has a molar mass of 144.57 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzyl-D6 Chloride typically involves the deuteration of 4-Fluorobenzyl Chloride. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. One common approach is the reaction of 4-Fluorobenzyl Chloride with deuterium gas in the presence of a palladium catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient deuteration. The reaction is typically carried out in specialized reactors designed to handle the high pressures and temperatures required for the deuteration process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluorobenzyl-D6 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: It can be reduced to form 4-Fluorobenzyl-D6 alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Products include various substituted benzyl compounds.
Oxidation: Products include 4-Fluorobenzaldehyde and 4-Fluorobenzoic acid.
Reduction: The major product is 4-Fluorobenzyl-D6 alcohol.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzyl-D6 Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies due to its deuterium labeling, which allows for the tracking of molecular transformations.
Biology: The compound is employed in metabolic studies to understand the behavior of fluorinated compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: The compound is utilized in the synthesis of various fluorinated intermediates and fine chemicals
Wirkmechanismus
The mechanism of action of 4-Fluorobenzyl-D6 Chloride primarily involves its role as a precursor in various chemical reactions. The deuterium atoms in the compound can influence the reaction kinetics and pathways, leading to different outcomes compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Fluorobenzyl Chloride: The non-deuterated analog of 4-Fluorobenzyl-D6 Chloride.
4-Fluorobenzyl Bromide: Another halogenated derivative with similar reactivity but different physical properties.
4-Fluorobenzyl Alcohol: The reduced form of 4-Fluorobenzyl Chloride.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction rates and mechanisms, making it a valuable tool for studying isotopic effects and developing deuterated pharmaceuticals .
Eigenschaften
CAS-Nummer |
1219804-13-3 |
|---|---|
Molekularformel |
C7H6ClF |
Molekulargewicht |
150.61 |
IUPAC-Name |
1-[chloro(dideuterio)methyl]-2,3,5,6-tetradeuterio-4-fluorobenzene |
InChI |
InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D,5D2 |
InChI-Schlüssel |
IZXWCDITFDNEBY-NVSFMWKBSA-N |
SMILES |
C1=CC(=CC=C1CCl)F |
Synonyme |
4-FLUOROBENZYL-D6 CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)





